molecular formula C10H15NO B091050 3-(Benzyloxy)propan-1-amine CAS No. 16728-64-6

3-(Benzyloxy)propan-1-amine

Cat. No.: B091050
CAS No.: 16728-64-6
M. Wt: 165.23 g/mol
InChI Key: QFHLJYPKYWISHS-UHFFFAOYSA-N
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Description

3-(Benzyloxy)propan-1-amine is a valuable chemical intermediate in scientific research, primarily serving as a key building block in organic synthesis and medicinal chemistry. Its molecular structure, featuring a primary amine and a benzyl-protected hydroxyl chain, allows it to function as a flexible linker or spacer in the design and synthesis of more complex molecules. This compound is particularly useful in the development of potential therapeutic agents. Recent research highlights its application in the synthesis of novel drug candidates, such as a class of 3-Benzyloxyaminopyridines investigated as potent and selective ROS1 inhibitors for combating drug-resistant mutations in cancer treatment . The benzyloxy group can be strategically manipulated in multi-step syntheses, making this amine a versatile precursor for constructing compounds with tailored biological activity and physicochemical properties. Its utility underscores its role in facilitating the exploration of new chemical space in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmethoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHLJYPKYWISHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427866
Record name 3-(benzyloxy)propan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16728-64-6
Record name 3-(Benzyloxy)propylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16728-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(benzyloxy)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 Benzyloxy Propan 1 Amine

Precursor Synthesis Routes to Key Intermediates

The efficient synthesis of 3-(benzyloxy)propan-1-amine is highly dependent on the accessibility of its key precursors. The following sections detail the synthetic routes to these crucial starting materials.

Synthesis from 3-Benzyloxy-1-propanol (B156065)

A common and logical synthetic approach to this compound commences with the precursor 3-benzyloxy-1-propanol. This pathway typically involves a two-step sequence: the oxidation of the primary alcohol to the corresponding aldehyde, followed by reductive amination.

The initial and critical step is the selective oxidation of 3-benzyloxy-1-propanol to 3-(benzyloxy)propanal (B121202). Care must be taken to choose an oxidizing agent that is mild enough to prevent over-oxidation to the carboxylic acid, while also being compatible with the benzyl (B1604629) ether protecting group. Several reagents are well-suited for this transformation. libretexts.orgmasterorganicchemistry.com Pyridinium chlorochromate (PCC) is a classic reagent for this purpose, effectively converting primary alcohols to aldehydes. libretexts.org Another effective option is the Dess-Martin periodinane (DMP), which offers advantages such as neutral reaction conditions and high yields. libretexts.org The Swern oxidation, utilizing oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO) and a hindered base like triethylamine, is also a reliable method known for its mildness and efficacy in producing aldehydes from primary alcohols.

Once 3-(benzyloxy)propanal is obtained, it can be directly converted to the target amine via reductive amination, as detailed in section 2.2.1.

Preparation Pathways Involving 3-(Benzyloxy)propionitrile

An alternative and efficient route to this compound involves the use of 3-(benzyloxy)propionitrile as a key intermediate. This method leverages the catalytic hydrogenation of the nitrile functional group to the primary amine.

This transformation is typically carried out using a heterogeneous catalyst, such as Raney nickel or palladium on carbon (Pd/C), under a hydrogen gas atmosphere. The reaction is generally performed in a protic solvent like methanol (B129727) or ethanol. This method is advantageous due to its high atom economy, as the only byproduct is the consumed hydrogen gas. The progress of the reaction can be conveniently monitored using techniques like thin-layer chromatography (TLC).

Amination Reactions for this compound Core Formation

The introduction of the amine functionality is a pivotal step in the synthesis of this compound. Various amination strategies can be employed, each with its own set of advantages and considerations.

Reductive Amination Approaches

Reductive amination stands out as a direct and widely used method for the synthesis of this compound from its corresponding aldehyde, 3-(benzyloxy)propanal. This one-pot reaction involves the initial formation of an imine intermediate by treating the aldehyde with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt such as ammonium acetate.

The in situ-formed imine is then reduced to the primary amine using a suitable reducing agent. Sodium cyanoborohydride (NaBH3CN) is a commonly employed reagent for this reduction due to its selectivity for the imine over the aldehyde starting material. Maintaining a mildly acidic pH is often crucial for the stability of the imine intermediate and to ensure efficient reduction.

Starting Material Reagents Intermediate Product Key Considerations
3-(Benzyloxy)propanal1. Ammonia or Ammonium Acetate2. Sodium CyanoborohydrideImineThis compoundpH control, choice of reducing agent

Application of Multicomponent Reactions (MCRs) for Related Structures

While specific examples of multicomponent reactions (MCRs) for the direct synthesis of this compound are not extensively reported in the literature, the principles of MCRs can be applied to the synthesis of structurally related amines. MCRs are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials.

For instance, the Strecker synthesis, a classic MCR, produces α-amino nitriles from an aldehyde, ammonia, and cyanide, which can then be hydrolyzed to α-amino acids. Conceptually, a modified Strecker-type reaction could be envisioned for the synthesis of aminonitrile precursors. Similarly, the Mannich reaction, which involves the aminoalkylation of an acidic proton-containing compound with an aldehyde and a primary or secondary amine, provides a framework for the one-pot formation of C-C and C-N bonds, which could be adapted for the synthesis of more complex benzyloxy amine derivatives.

Asymmetric Synthesis Considerations for Chiral Analogues

The synthesis of chiral analogues of this compound is of significant interest, particularly for applications in medicinal chemistry where stereochemistry can be critical for biological activity. Asymmetric synthesis strategies aim to control the stereochemical outcome of the reaction, leading to the formation of a single enantiomer or diastereomer.

One approach involves the use of a chiral starting material, such as a chiral aldehyde or a chiral amine, which can direct the stereochemistry of subsequent transformations. For example, starting with an enantiomerically pure precursor alcohol would lead to a chiral aldehyde, which could then be converted to a chiral amine.

Alternatively, the use of chiral catalysts or auxiliaries in the amination step can induce asymmetry. For instance, in reductive amination, a chiral catalyst could be employed to achieve enantioselective reduction of the imine intermediate. The development of such asymmetric methods is an active area of research, aiming to provide efficient access to enantiomerically pure benzyloxy amine derivatives. Research has demonstrated the synthesis of enantiomerically enriched amines derived from related compounds for potential therapeutic applications.

Strategic Enhancements in Synthetic Procedures

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of synthesizing derivatives of this compound, microwave irradiation has been successfully employed to drive reactions to completion rapidly and efficiently.

A notable application involves the synthesis of (E)-3-(4-(benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one derivatives. researchgate.net In this multi-step synthesis, a key intermediate, (S)-2-amino-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one, is reacted with various substituted aldehydes. researchgate.net The use of microwave irradiation in the presence of a catalytic amount of Ceric Ammonium Nitrate (CAN) facilitates the amidation, showcasing a green chemistry approach. researchgate.net This method stands in contrast to conventional methods that may require longer reaction times and the use of less environmentally benign coupling reagents. researchgate.net

The reaction conditions for the microwave-assisted synthesis were optimized to enhance the efficiency of the process. The use of microwave heating can significantly reduce the reaction time to a few minutes, a substantial improvement over conventional heating methods which can take several hours. researchgate.netnanobioletters.comnih.gov This rapid heating, combined with the use of a suitable catalyst, allows for the efficient formation of the desired products in high yields. researchgate.netnih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

Parameter Conventional Method Microwave-Assisted Method
Heating Oil bath / Heating mantle Microwave irradiation
Reaction Time Several hours A few minutes researchgate.netnanobioletters.comnih.gov
Catalyst/Reagent Carbonyldiimidazole (CDI) Ceric Ammonium Nitrate (CAN) researchgate.net
Efficiency Lower Higher yields in shorter time researchgate.netnih.gov

| Environmental Impact | Potentially more waste | Greener approach researchgate.net |

This table provides a generalized comparison based on principles of microwave-assisted synthesis and specific findings for related compounds.

Utilization of Chiral Pool Synthesis for Enantiomeric Control

Chiral pool synthesis is a strategic approach that utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and sugars, as starting materials. researchgate.netnih.govrsc.org This strategy is highly effective for establishing key stereocenters in the synthesis of optically active compounds, thereby avoiding the need for chiral resolution of a racemic mixture or complex asymmetric induction steps. researchgate.netrsc.org

While a direct, one-step chiral pool synthesis of this compound is not extensively documented, the principles of this methodology are applied in the synthesis of chiral precursors and structurally related molecules, demonstrating its utility for achieving enantiomeric control. For instance, the synthesis of enantiomerically enriched 2-alkyl-3-aryl-propan-1-amines has been proposed starting from chiral building blocks. unibo.it

The synthesis of key intermediates for bioactive molecules often employs chiral starting materials to ensure the desired stereochemistry in the final product. A relevant example is the synthesis of a versatile intermediate, (5S)-3-(1-(benzyloxy)propan-2-yl)-5-(m-tolyloxymethyl)oxazolidin-2-one. acs.org This synthesis starts from (S)-epichlorohydrin, a common chiral building block, which is ring-opened with 1-(benzyloxy)propan-2-amine. acs.org The resulting amino alcohol is then protected and cyclized, preserving the stereochemistry derived from the initial chiral epoxide. acs.org This exemplifies how a chiral pool-derived starting material dictates the stereochemical outcome of the entire synthetic sequence.

Another approach involves the use of chiral amino acids. For example, (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid has been used as a starting material for the synthesis of more complex chiral molecules. researchgate.net The inherent chirality of the amino acid is carried through the synthetic steps, ultimately leading to an enantiomerically pure final compound. The general strategy involves protecting the functional groups of the amino acid, followed by a series of transformations to build the desired molecular framework. rsc.orgrenyi.hu

Table 2: Examples of Chiral Precursors and Starting Materials

Chiral Starting Material Target Chiral Moiety/Compound Reference
(S)-Epichlorohydrin (5S)-3-(1-(Benzyloxy)propan-2-yl)-5-(m-tolyloxymethyl)oxazolidin-2-one acs.org
(2S)-3-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid (S)-2-amino-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one researchgate.net

This table highlights examples of how chiral starting materials are used to control the stereochemistry in the synthesis of complex molecules related to this compound.

Chemical Reactivity and Transformation of 3 Benzyloxy Propan 1 Amine

Reactions Involving the Primary Amine Functional Group

The primary amine group in 3-(benzyloxy)propan-1-amine is a key site for its chemical reactivity, acting as a potent nucleophile and a base. This allows for the construction of more complex molecules through the formation of new carbon-nitrogen bonds.

The lone pair of electrons on the nitrogen atom of the primary amine enables it to act as a nucleophile, participating in substitution reactions with various electrophiles. evitachem.comsmolecule.com This reactivity is fundamental to its application in the synthesis of more complex molecular architectures. For instance, the amine group can displace leaving groups from alkyl halides or other electrophilic substrates to form secondary or tertiary amines. smolecule.com This type of reaction is crucial for building larger molecular frameworks. The amine's nucleophilicity also allows it to open epoxide rings, a common strategy in the synthesis of amino alcohols.

In a specific application, this compound can be utilized in coupling reactions, such as those with indole (B1671886) carboxylic acids using coupling agents like EDC/HOBt, demonstrating its utility in forming peptide-like bonds.

Table 1: Examples of Nucleophilic Substitution Reactions

Reactant Reagent Product Type Reference
This compound Alkyl Halide Secondary/Tertiary Amine smolecule.com
This compound Epoxide Amino Alcohol

The primary amine of this compound readily undergoes acylation and alkylation reactions. Acylation involves the reaction of the amine with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct.

Alkylation introduces alkyl groups onto the nitrogen atom. For example, reductive N-alkylation can be achieved by reacting this compound with carboxylic acids in the presence of a reducing agent like phenylsilane (B129415) and an iridium catalyst. rsc.org This method provides a direct route to secondary amines. Another example is the alkylation of 4-methoxybenzenethiol (B147237) with 3-bromopropan-1-amine to synthesize 3-[(4-Methoxyphenyl)thio]propan-1-amine, showcasing the utility of the propan-1-amine scaffold in alkylation processes.

Table 2: Alkylation and Acylation Reactions

Reaction Type Reagents Product Reference
Reductive N-Alkylation Carboxylic Acid, Phenylsilane, Iridium Catalyst Secondary Amine rsc.org

Transformations of the Benzyloxy Moiety

The benzyloxy group serves as a protecting group for the hydroxyl functionality and also offers its own set of reactive pathways.

The benzyl (B1604629) group is a commonly used protecting group for alcohols because it is stable under a variety of reaction conditions but can be removed selectively. The most common method for the deprotection of a benzyl ether is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas, yielding the free alcohol and toluene (B28343) as a byproduct. organic-chemistry.orgmdpi.com

Alternatively, benzyl ethers can be cleaved under strongly acidic conditions, although this method is less common and limited to substrates that can withstand such conditions. organic-chemistry.org In some cases, cleavage can be achieved using a ruthenium catalyst, which can selectively cleave the C3-O bond. chemicalbook.com

The benzylic position of the benzyloxy group is susceptible to oxidation. smolecule.com Oxidative cleavage of benzyl ethers can be achieved using various oxidizing agents. For example, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can oxidatively cleave benzylic ethers to give the corresponding aromatic aldehydes and alcohols. organic-chemistry.org Another approach involves oxidation to a benzoate (B1203000) ester, which can then be hydrolyzed under basic conditions to yield the alcohol. organic-chemistry.org The primary amine in the this compound molecule can also be subject to oxidation, potentially leading to the formation of imines or other nitrogen-containing derivatives under specific conditions. evitachem.comcore.ac.uk

Stereochemical Implications in Reactions Involving the this compound Scaffold

When the carbon backbone of this compound or a related derivative is chiral, the stereochemistry can significantly influence the outcome of reactions. For instance, in reactions involving a chiral center, such as in (R)-3-(2-(benzyloxy)-5-methylphenyl)-N,N-diisopropyl-3-phenylpropan-1-amine, the stereochemistry at the chiral carbon dictates the spatial arrangement of the functional groups, which can affect the approach of reagents and the stereochemical outcome of the reaction. smolecule.com

In the context of Mannich reactions, which involve the aminoalkylation of a carbon acid, the use of chiral catalysts can lead to the enantioselective formation of products. For example, the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with an aromatic amine in the presence of a chiral catalyst can produce diastereomeric products with high optical purity. researchgate.netresearchgate.net The stereochemistry of the resulting product is dependent on the stereochemistry of the catalyst and the reactants. The stereochemistry at the second carbon, as seen in (2S)-2-(benzylamino)-3-benzyloxy-propan-1-ol, is crucial in directing the outcome of subsequent reactions. smolecule.com

Applications and Derivatization in Advanced Chemical Research

Utility as a Building Block in Complex Organic Synthesis

The presence of both a nucleophilic amine and a protected hydroxyl group in 3-(Benzyloxy)propan-1-amine makes it an ideal starting material for the synthesis of diverse and complex molecular architectures.

Construction of Novel Heterocyclic Systems and Derivatives

The primary amine functionality of this compound is readily exploited in the construction of various nitrogen-containing heterocyclic systems. For instance, it can be used in reactions to form pyrazole (B372694) and 1,3,4-thiadiazole (B1197879) derivatives. smolecule.comresearchgate.net The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles has been achieved by coupling (2S)-3-(Benzyloxy)-2-[(tert-butoxycarbonyl) amino]propanoic acid with pyridine-2-carboxylic acid hydrazide, followed by cyclization and deprotection. researchgate.net This highlights the utility of benzyloxy-protected amine precursors in creating complex heterocyclic structures. Furthermore, derivatives of this compound have been utilized in the synthesis of imidazo[1,2-a]pyridines and other N-heterocycles. smolecule.comethz.ch

Synthesis of Polyfunctionalized Organic Molecules

The dual functionality of this compound allows for its incorporation into intricate, polyfunctionalized organic molecules. It can serve as a key intermediate in multi-step synthetic sequences, enabling the introduction of both an amine and a protected alcohol functionality. For example, it has been used in the preparation of polyfunctionalized Grignard reagents and in aryne chemistry. uni-muenchen.de The synthesis of complex molecules like polyazamacrolides, which are dimeric bislactones, has been accomplished using chiral aziridines derived from related amino alcohols. acs.org Additionally, its derivatives are instrumental in creating complex amino acid mimics and polyhydroxylated piperidine (B6355638) and indolizidine alkaloids. acs.org

Participation in Mannich-Type Condensations and Aminomethylation Reactions

The amine group of this compound and its derivatives actively participates in Mannich-type reactions, a cornerstone of carbon-carbon bond formation. researchgate.netresearchgate.net These three-component reactions, involving an aldehyde, an amine, and a compound with an active hydrogen, are crucial for synthesizing β-amino carbonyl compounds. Specifically, the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with various anilines and aldehydes, catalyzed by pseudoephedrine, yields Mannich bases with high diastereoselectivity. smolecule.comresearchgate.netpleiades.online These products, which are precursors to chiral propargylamines, have significant potential in pharmaceutical development due to their antimicrobial and cytotoxic properties. smolecule.comresearchgate.netresearchgate.net

Medicinal Chemistry and Biological Activity Investigations

Derivatives of this compound have been a focal point of research in medicinal chemistry due to their diverse biological activities. The structural scaffold provided by this compound has been modified to create a plethora of molecules with promising therapeutic potential.

Antimicrobial and Antifungal Activity Studies

A significant area of investigation has been the antimicrobial and antifungal properties of compounds derived from this compound.

Antibacterial Activity: Derivatives incorporating heterocyclic moieties such as 1,3,4-thiadiazole and 1,3-thiazolidine have demonstrated notable antibacterial activity. researchgate.netresearchgate.net For example, a series of newly synthesized 2,5-disubstituted-1,3,4-thiadiazole derivatives showed strong activity against various microorganisms. researchgate.net Similarly, certain (E)-3-(4-(benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one derivatives exhibited excellent antibacterial effects against both Gram-positive and Gram-negative bacteria. researchgate.netrkmmanr.org Synthetic 1,3-bis(aryloxy)propan-2-amines have also shown potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antifungal Activity: The antifungal potential of this compound derivatives is also well-documented. Threoninamide carbamate (B1207046) derivatives have shown significant in vitro and in vivo activity against the oomycete fungus Phytophthora capsici. nih.gov Several compounds from this class displayed excellent antifungal activity with EC50 values less than 1 μg/mL. nih.gov Furthermore, some 1,3-thiazolidine derivatives demonstrated good antifungal activity against various fungal strains, including Fusarium oxysporum and Rhizoctonia solani. researchgate.netrkmmanr.org The structural modifications, such as the introduction of specific substituents on the aromatic rings, have been shown to modulate the antifungal efficacy. nih.gov

Table 1: Antimicrobial Activity of this compound Derivatives

Compound Class Target Organism(s) Key Findings Citations
2,5-Disubstituted-1,3,4-thiadiazoles Various microorganisms Strong antimicrobial activity observed for several derivatives. researchgate.net
1,3-Thiazolidine derivatives Gram-positive and Gram-negative bacteria, Fusarium oxysporum, Rhizoctonia solani Excellent antibacterial and good antifungal activities reported. researchgate.netrkmmanr.org
1,3-Bis(aryloxy)propan-2-amines Gram-positive bacteria (including MRSA) Potent bactericidal activity with low MIC values. nih.gov
Threoninamide carbamates Phytophthora capsici Excellent antifungal activity, with some compounds having EC50 < 1 μg/mL. nih.gov
O-Benzyl imidazole (B134444) derivatives Gram-positive bacteria, Fungi Di-O-benzyl derivatives showed high activity. nih.gov

Anticancer and Cytotoxic Effects Profiling

The investigation of this compound derivatives has extended into the realm of oncology, with several studies reporting significant anticancer and cytotoxic effects.

Research has shown that the incorporation of a tertiary amine can enhance the cytotoxicity of compounds against cancer cell lines like MCF-7 (breast cancer). This suggests that derivatives of this compound could be valuable leads for developing new anticancer agents. Phenyl derivatives of 3-substituted propylamines have demonstrated cytotoxicity with IC50 values around 0.1 mM. nih.gov The mechanism of this cytotoxicity is thought to involve oxidative deamination, leading to the formation of reactive species like acrolein. nih.gov

Furthermore, Mannich bases derived from related structures have been noted for their cytotoxic and antitumor properties. smolecule.comresearchgate.netresearchgate.net Studies on benzoxazine (B1645224) and aminomethyl compounds derived from eugenol, which share structural similarities, have shown in vivo anticancer activity by reducing tumor incidence and weight in mice with fibrosarcoma. nih.gov

Table 2: Anticancer and Cytotoxic Activity of this compound and Related Compounds

Compound/Derivative Class Cell Line/Model Key Findings Citations
Tertiary amine-containing compounds MCF-7 (breast cancer) Enhanced cytotoxicity compared to standard treatments.
Phenyl derivatives of 3-substituted propylamines MDBK cells Cytotoxicity with IC50 values of approximately 0.1 mM. nih.gov
Mannich bases Not specified Noted for general cytotoxic and antitumor properties. smolecule.comresearchgate.netresearchgate.net
Benzoxazine and aminomethyl derivatives of eugenol Mice with fibrosarcoma Reduction in cancer incidence and tumor weight. nih.gov
Indolyl-7-azaindolyl triazine compounds Pancreatic ductal adenocarcinoma (PDAC) cells Inhibition of cell growth, particularly in KRAS-mutant cells. mdpi.com

Assessment of Anti-inflammatory and Antioxidant Properties

Derivatives of this compound have been investigated for their potential as multi-target agents with both antioxidant and anti-inflammatory effects. nih.gov Oxidative stress and inflammation are closely linked pathological processes in many diseases, making compounds that can address both valuable candidates for drug discovery. nih.gov

In one study, a series of novel xanthone (B1684191) derivatives featuring halogenated or methoxylated benzyl (B1604629) groups attached to a butoxy amine substituent, structurally related to the benzyloxy-amine scaffold, were synthesized and evaluated. nih.gov The antioxidant activities were assessed using several standard assays. The synthesized derivatives showed stronger H₂O₂ scavenging activity than the standard α-tocopherol. However, their activity was weaker in DPPH radical scavenging and ferrous ion chelation assays. nih.gov

The anti-inflammatory potential of these compounds was evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Several derivatives with halogenated benzyl groups demonstrated significant anti-inflammatory effects, proving to be two to four times more potent than the standard anti-inflammatory drug, diclofenac (B195802) sodium. nih.gov Specifically, a derivative with two brominated benzyl groups (compound 4b) was found to be a particularly effective agent, not only inhibiting NO but also significantly suppressing the production of pro-inflammatory cytokines TNF-α and IL-1β. nih.gov These findings highlight that the halogenated benzylamine (B48309) substituent is a key contributor to the dual antioxidant and anti-inflammatory properties of these xanthones. nih.gov

Further supporting the therapeutic potential in this area, preliminary studies on structurally similar compounds, such as 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol, also suggest potential anti-inflammatory and antioxidant effects.

Table 1: Anti-inflammatory and Antioxidant Activity of Selected Xanthone Derivatives

Compound/Standard Anti-inflammatory Activity (NO Inhibition) Antioxidant Activity (H₂O₂ Scavenging) Source
Xanthone Derivative 4b Suppressed pro-inflammatory cytokines TNF-α and IL-1β Stronger than α-tocopherol nih.gov
Xanthone Derivatives 4b-4d, 4f-4h 2-4 times stronger than Diclofenac Sodium - nih.gov
α-tocopherol - Standard nih.gov
Diclofenac Sodium Standard - nih.gov

Mechanistic Studies of Interaction with Biological Targets (Enzymes, Receptors)

The this compound scaffold serves as a versatile backbone for designing molecules that can interact with specific biological targets like enzymes and receptors. The core mechanism of action often involves the amine group, which can form crucial hydrogen bonds or ionic interactions within the active site of a target protein.

Monoamine Oxidase (MAO) Inhibition: Derivatives have been studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are significant targets for neurological disorders. nih.govexcli.de Molecular docking studies of related heterocyclic compounds have elucidated the binding modes. For instance, benzyloxy-containing analogs were identified as potent and selective inhibitors of human MAO-B (hMAO-B). The interaction mechanism involves the aromatic ring forming a hydrogen bond with the amino acid residue Tyr326, while other parts of the molecule interact with Tyr398 and/or Tyr435 within the catalytic site. nih.gov A series of 3-aryl-1-phenyl-1H-pyrazole derivatives were also developed as selective MAO-B inhibitors. excli.de

HIV-1 Reverse Transcriptase (RT) Inhibition: In the field of antiviral research, a series of 3-benzyloxy-linked pyrimidinylphenylamine derivatives were designed and synthesized as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds demonstrated excellent activity against wild-type HIV-1, with EC₅₀ values in the low micromolar to nanomolar range. To confirm the mechanism, a lead compound from the series was shown to directly inhibit the anti-HIV-1 RT enzyme. Molecular docking studies and structure-activity relationship (SAR) analysis provided further insight into the binding interactions with the enzyme's active site. nih.gov

Acetylcholinesterase (AChE) Inhibition: The same 3-aryl-1-phenyl-1H-pyrazole derivatives studied for MAO inhibition were also evaluated as inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease. Several compounds showed good inhibitory activity in the low micromolar range, comparable to the standard drug donepezil. excli.de

Table 2: Interaction of this compound Derivatives with Biological Targets

Derivative Class Biological Target Key Findings Source
Benzyloxy-linked pyrimidinylphenylamines HIV-1 Reverse Transcriptase Potent inhibition (EC₅₀ = 0.05–0.07 μM for lead compounds). Confirmed direct enzyme inhibition. nih.gov
Benzyloxy analogs Monoamine Oxidase B (MAO-B) Selective inhibition. Hydrogen bonding with Tyr326 and interactions with Tyr398/Tyr435. nih.gov
3-Aryl-1-phenyl-pyrazoles Acetylcholinesterase (AChE) & MAO-B Dual inhibition. Potent AChE inhibition (pIC₅₀ up to 4.2) and selective MAO-B inhibition. excli.de

Development as a Lead Compound for Neurological Disorders and Other Therapeutic Areas

The structural framework of this compound is a valuable starting point, or lead, for the development of new therapeutics, particularly for neurological disorders.

Anticonvulsants for Epilepsy: Researchers have developed a series of ((benzyloxy)benzyl)propanamide derivatives as potential anticonvulsant agents. nih.gov A lead molecule from this series, compound 5, demonstrated potent activity in multiple in vivo mouse models of seizures. It showed significant protection in the maximal electroshock (MES) test and the 6 Hz psychomotor seizure model. Importantly, this compound exhibited a favorable safety profile, with low potential for motor impairment as measured by the rotarod test, indicating a promising therapeutic window. The data from this study justify further preclinical development of the compound as a candidate for a broad-spectrum and safe antiseizure medication. nih.gov

Agents for Neurodegenerative Diseases: The inhibition of enzymes like MAO-B and AChE by derivatives of this scaffold is directly relevant to the treatment of neurodegenerative conditions such as Parkinson's and Alzheimer's diseases. excli.denih.gov The development of multi-target-directed ligands (MTDLs) that can modulate several pathological factors simultaneously is a modern strategy in drug discovery for these complex diseases. excli.de

Other Therapeutic Areas: The utility of this scaffold extends beyond the central nervous system.

Anti-infective Agents: As previously noted, derivatives have shown potent activity as HIV-1 NNRTIs, making them lead compounds in the search for new antiretroviral drugs. nih.gov

Anti-tumoral Agents: Research has also indicated that compounds derived from this structure may possess anticancer properties, suggesting their potential as leads for oncology applications.

Table 3: In Vivo Anticonvulsant Activity of Lead Compound 5

Test Model Parameter Result (Intraperitoneal Injection) Source
Maximal Electroshock (MES) Test ED₅₀ 48.0 mg/kg nih.gov
6 Hz (32 mA) Seizure Test ED₅₀ 45.2 mg/kg nih.gov
6 Hz (44 mA) Seizure Test ED₅₀ 201.3 mg/kg nih.gov
Rotarod Motor Impairment Test TD₅₀ > 300 mg/kg nih.gov

Catalytic Applications and Ligand Design

Role in Ruthenium-Catalyzed Carbon-Oxygen Bond Cleavage and Amide Formation

This compound and its related alcohol, 3-benzyloxy-1-propanol (B156065), have been utilized as substrates in novel ruthenium-catalyzed reactions. Specifically, research has demonstrated a ruthenium-catalyzed selective cleavage of the sp³ carbon-oxygen bond at the C3 position of 3-alkoxy-1-propanol derivatives, followed by the formation of a carbon-nitrogen bond to produce an amide. nih.gov

This transformation is noteworthy for its selectivity. In the reaction involving 3-benzyloxy-1-propanol and an amine, the C-O bond cleavage occurs exclusively at the C3-O position, leaving other potentially reactive sites untouched. nih.gov This process is part of a broader class of reactions known as dehydrogenative coupling or borrowing hydrogen catalysis, where an alcohol is transiently oxidized to an aldehyde intermediate, which then reacts with an amine to form a hemiaminal or imine, ultimately leading to the amide product. core.ac.ukresearchgate.net Ruthenium complexes, particularly those based on N-heterocyclic carbenes (NHCs), are highly active for this type of direct amidation of alcohols with amines. rsc.org The reaction involving 3-benzyloxy-1-propanol provides a specific example of a C-O cleavage and C-N formation cascade, expanding the toolkit for constructing complex molecules from readily available precursors. nih.gov

Table 4: Ruthenium-Catalyzed C-O Cleavage and Amide Formation

Substrate Catalyst System Reaction Type Key Outcome Source
3-Benzyloxy-1-propanol Ruthenium Complex Selective sp³ C-O Cleavage / Amide Formation Cleavage occurs specifically at the C3-O position to form a C-N bond. nih.gov

Design of Ligands for Asymmetric Catalysis Incorporating Propanamine Scaffolds

The design of chiral ligands is fundamental to the field of asymmetric catalysis, enabling the synthesis of single-enantiomer products. researchgate.net Amine-containing scaffolds are prevalent in many successful ligand classes due to their ability to coordinate effectively with transition metals. acs.orgacs.org

While this compound itself is not a widely cited component of a specific named ligand, its underlying n-propylamine framework is a recognized structural motif in ligand design. ljmu.ac.uk For example, simple n-propylamine scaffolds have been used as a foundation to build ligands for asymmetric copper-catalyzed Henry reactions. ljmu.ac.uk The modular nature of such scaffolds allows for systematic tuning of steric and electronic properties to optimize catalytic activity and enantioselectivity. acs.org

The broader family of chiral ligands derived from amino alcohols and diamines, such as the highly successful Phosphinooxazoline (PHOX) and Bis(oxazoline) (BOX) ligands, demonstrates the vast potential of incorporating amine-based structures. acs.orgscispace.com These ligands coordinate to metals like palladium, iridium, copper, and rhodium to catalyze a wide array of enantioselective transformations, including hydrogenations, allylic substitutions, and Heck reactions. acs.orgscispace.com The development of these systems showcases the principle that a simple chiral backbone, such as a propanamine derivative, can be elaborated into a sophisticated and highly effective ligand for asymmetric catalysis. researchgate.netacs.org

Spectroscopic and Advanced Characterization Techniques for Research on 3 Benzyloxy Propan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-(benzyloxy)propan-1-amine and its derivatives. Both ¹H NMR and ¹³C NMR are employed to confirm the presence of the benzyloxy and propan-1-amine moieties within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of derivatives, the aromatic protons of the benzyloxy group typically appear in the range of δ 7.2–7.5 ppm. The protons of the amine and hydroxyl groups can be identified by signals between δ 1.5–3.5 ppm. For instance, in a study of N-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) propan-1-amine, the protons of the propanamine side chain were observed as a triplet at δ 2.75 ppm for the N-CH2 group, a multiplet at δ 1.2 ppm for the central CH2 group, and a triplet at δ 0.95 ppm for the terminal CH3 group. excli.de

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. For a derivative, N-benzyl-1-(thiophen-2-yl)methanamine, the ¹³C NMR spectrum showed signals at δ 52.89 and 47.67 ppm, corresponding to the two CH2 groups. rsc.org In another example, N-(thiophen-2-ylmethyl)propan-1-amine, the carbon signals for the propanamine moiety were observed at δ 51.14 (N-CH2), 23.18 (CH2), and 11.86 (CH3) ppm. rsc.org

Interactive Table: ¹H and ¹³C NMR Data for this compound Derivatives.

Compound ¹H NMR (δ ppm) ¹³C NMR (δ ppm) Reference
N-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) propan-1-amine 8.67 (s, 1H, -CH=N), 8.50 (s, 1H, Pyrazole-CH), 7.21-7.82 (m, 9H, Ar- H), 2.75 (t, 2 H, =NCH2); 1.2 (m, 2 H, CH2)0.95 (t, 3 H, CH3) Not specified excli.de
N-benzyl-1-(thiophen-2-yl)methanamine 7.37 – 7.21 (m, 6H, Ar-H), 7.03 – 6.86 (m, 2H, Ar-H), 4.00 (s, 2H, CH2), 3.84 (s, 2H, CH2), 1.70 (s, 1H, NH) 144.24, 140.06, 128.57, 128.34, 127.17, 126.75, 125.06, 124.55, 52.89, 47.67 rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound and its derivatives. The primary amine group typically shows N-H stretching vibrations around 3350 cm⁻¹. In derivatives where the amine is part of an imine linkage (C=N), a characteristic absorption band appears around 1660-1664 cm⁻¹. excli.de For example, the IR spectrum of N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) propan-1-amine displayed a strong band at 1664 cm⁻¹ for the C=N group. excli.de The presence of aromatic C-H bonds is confirmed by stretching vibrations around 3035-3041 cm⁻¹. excli.de

Mass Spectrometry (MS, MALDI-TOF, ESI-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental formula of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is often used to obtain precise mass measurements, which helps in validating the molecular ion peak, such as the [M+H]⁺ ion. rsc.org Techniques like Electrospray Ionization (ESI-MS) are commonly employed. rsc.org For instance, the HRMS (ESI) of a derivative showed a calculated value for C23H24NO+ [M+H]+ of 330.1852, with the found value being 330.1856, confirming its composition. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule, which are influenced by the chromophores present. For derivatives of this compound, the aromatic benzyloxy group is a significant chromophore. In a study of benzyloxy-substituted diamine derivatives, the UV-Vis absorption maximum was observed to be excellent for 2,6-disubstituted benzyloxy esters, which was attributed to electron transfer or conjugation effects. researchgate.net The absorption spectra of these compounds in chloroform (B151607) solution showed bands around 192 nm, which was determined to be an inherent property of the compounds. researchgate.net

X-ray Diffraction (XRD) and Single Crystal Crystallography

X-ray Diffraction (XRD) and single-crystal crystallography provide definitive proof of the molecular structure in the solid state, including the absolute configuration of chiral centers. mdpi.com For complex derivatives, single-crystal X-ray diffraction analysis is invaluable for confirming the regio- and stereochemistry. mdpi.com For instance, the crystal structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, a derivative, was determined to confirm its molecular structure. mdpi.com In another study, the crystal structures of benzimidazole-1,2,3-triazole dual moiety molecules were confirmed using single-crystal X-ray diffraction. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound or its derivatives. This analysis is crucial for verifying the purity of the synthesized compound and confirming its empirical formula. excli.de For example, in the characterization of N-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) propan-1-amine, the calculated elemental composition was C, 74.25%; H, 5.90%; N, 13.67%, which was in close agreement with the found values of C, 74.23%; H, 5.91%; N, 13.61%. excli.de

Interactive Table: Elemental Analysis Data for this compound Derivatives.

Compound Calculated (%) Found (%) Reference
N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) propan-1-amine C, 70.47; H, 5.60; N, 12.98 C, 70.44; H, 5.69; N, 12.92 excli.de
N-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) propan-1-amine C, 74.25; H, 5.90; N, 13.67 C, 74.23; H, 5.91; N, 13.61 excli.de

Electrochemical Study Methods

Electrochemical methods are employed to investigate the redox properties of this compound and its derivatives. These studies can provide insights into the electron transfer processes that these molecules can undergo. The electrochemical behavior of fluoxetine, which contains a related N-methyl-3-phenylpropan-1-amine moiety, was investigated to understand its oxidation processes. core.ac.uk The oxidative processes were found to be pH-dependent and were attributed to the secondary amine group and the substituted aromatic nucleus. core.ac.uk Such studies are relevant for understanding the metabolic pathways and potential interactions of these compounds in biological systems.

Theoretical and Computational Investigations on 3 Benzyloxy Propan 1 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of many-electron systems. It is effective for determining molecular geometries, energies, and other properties by focusing on the electron density.

Elucidation of Electronic Structure and Molecular Conformation

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 3-(benzyloxy)propan-1-amine, known as its optimized molecular geometry. These calculations also provide a deep understanding of its electronic structure. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. banglajol.info For instance, in a study of a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO and LUMO energies were calculated to be -6.0814 eV and -1.7466 eV, respectively, resulting in an energy gap of 4.3347 eV. nih.gov A larger energy gap generally implies greater stability.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. dergipark.org.trresearchgate.net

Table 1: Example of Global Reactivity Descriptors Calculated via DFT for a Benzyloxy Derivative nih.gov
ParameterValue (eV)
HOMO Energy-6.0814
LUMO Energy-1.7466
Energy Gap (ΔE)4.3347
Ionization Energy (I)6.0814
Electron Affinity (A)1.7466
Electronegativity (χ)3.9140
Chemical Hardness (η)2.1673
Electrophilicity Index (ω)3.534

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

DFT calculations serve as a powerful tool for predicting the spectroscopic signatures of molecules, which is invaluable for structure confirmation and characterization. nih.gov

Infrared (IR) Frequencies: Theoretical vibrational frequencies can be computed to predict the appearance of an IR spectrum. These calculated frequencies correspond to specific molecular motions (stretching, bending) and are often scaled by a factor to improve agreement with experimental data, accounting for systematic errors in the computational method. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. nih.govacademie-sciences.fr Computational studies on similar molecules, such as 3-phenylpropylamine, have demonstrated that DFT calculations can accurately reproduce experimental chemical shifts, aiding in the complete assignment of NMR spectra. academie-sciences.frresearchgate.net The accuracy of these predictions depends on the chosen functional and basis set. nih.govyoutube.com

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for the Structurally Related 3-Phenylpropylamine in CDCl₃ academie-sciences.fr
Carbon AtomExperimentalCalculated (B3LYP)
C1142.2145.9
C2, C6128.4131.5
C3, C5128.3131.6
C4125.7128.7
34.036.5
33.636.3
40.743.5

Molecular Docking Studies in Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. wisdomlib.orgnih.gov This method is crucial in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates with their biological targets. researchgate.net

For a molecule like this compound, which is an aryloxypropanolamine derivative, docking studies would be used to investigate its potential interactions with receptors such as β-adrenergic receptors. wisdomlib.org For example, a study on novel N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which share a similar structural backbone, used molecular docking to reveal their binding mechanism to the HDAC-6 protein, highlighting the crucial role of the quinoxaline (B1680401) ring and its substituents. mdpi.com

The output of a docking simulation includes a scoring function, often expressed as binding energy (in kcal/mol), which estimates the binding affinity. Lower scores typically indicate stronger binding. The simulation also reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. nih.govnih.gov

Table 3: Illustrative Molecular Docking Results for a Ligand with a Target Protein
LigandTarget ProteinBinding Energy (kcal/mol)Interacting Residues
Compound Aβ2-Adrenergic Receptor-8.5Ser203, Asp113, Tyr316
Compound Bβ2-Adrenergic Receptor-7.9Phe290, Trp109, Asn312
Compound Cβ2-Adrenergic Receptor-9.1Tyr308, Ser207, Asp113

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical methods that aim to correlate the chemical structure and physicochemical properties of a set of compounds with their biological activity or toxicity, respectively.

As a member of the aryloxypropanolamine class, this compound's potential biological activity can be modeled using 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). drugdesign.org A key study on 41 aryloxypropanolamine agonists targeting the human β3-adrenergic receptor developed robust CoMFA and CoMSIA models. nih.govnih.gov These models use steric, electrostatic, and other molecular fields to predict the activity of new compounds. researchgate.net The statistical quality of these models is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), where values greater than 0.5 are generally considered predictive. nih.gov

Similarly, QSTR models can be developed to predict the potential toxicity of this compound by correlating its structural features with toxicity data from similar compounds.

Table 4: Statistical Results for 3D-QSAR Models of Aryloxypropanolamine Derivatives nih.gov
Modelq² (Internal Predictive Capacity)r² (Coefficient of Determination)r²_test (External Predictive Capacity)
CoMFA0.5370.9930.865
CoMSIA0.6740.9840.918

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly DFT, is instrumental in elucidating the detailed step-by-step pathways of chemical reactions. rsc.orgrsc.org This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, most importantly, transition states.

By calculating the activation energies (the energy barriers that must be overcome for a reaction to occur), researchers can predict reaction rates and determine the most favorable mechanistic pathway. chemrxiv.org For benzylamine (B48309) derivatives, computational studies can be used to investigate mechanisms such as catalytic deaminative hydroxylation or other metabolic transformations. researchgate.net While specific mechanistic studies on this compound are not prominently available, the established methodologies are readily applicable. researchgate.net These computational investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone. chemrxiv.org

Future Perspectives and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize atom economy, energy efficiency, and the use of renewable resources. For 3-(Benzyloxy)propan-1-amine and its derivatives, research is anticipated to move beyond traditional synthetic methods towards more sustainable and efficient alternatives.

One promising area is the adoption of biocatalysis . The use of enzymes, such as transaminases, could offer a highly selective and environmentally benign route to chiral amines from corresponding ketones. This approach would not only reduce the reliance on heavy metal catalysts but also provide access to enantiomerically pure forms of this compound derivatives, which is crucial for pharmacological applications.

Another key strategy is the implementation of catalytic reductive amination using greener reducing agents. Traditional methods often employ stoichiometric amounts of metal hydrides, which generate significant waste. Future pathways will likely focus on catalytic hydrogenation or transfer hydrogenation, utilizing catalysts based on abundant and non-toxic metals. The "hydrogen borrowing" strategy, where an alcohol is temporarily oxidized to an aldehyde to react with an amine before the intermediate is reduced, represents a highly atom-economical approach to forming C-N bonds. rsc.org

Furthermore, the development of continuous flow processes for the synthesis of this compound offers significant advantages in terms of safety, scalability, and process control. Flow chemistry can enable the use of hazardous reagents in a more controlled manner and can facilitate reaction optimization through rapid screening of conditions.

Sustainable Synthetic StrategyDescriptionPotential Advantages
Biocatalysis (e.g., Transaminases)Use of enzymes to catalyze the amination of a ketone precursor.High enantioselectivity, mild reaction conditions, reduced waste.
Catalytic Reductive AminationUse of a catalyst and a mild reducing agent (e.g., H2) to convert a carbonyl compound and ammonia (B1221849)/amine to an amine.High atom economy, avoidance of stoichiometric metal hydrides.
"Hydrogen Borrowing" CatalysisIn-situ oxidation of an alcohol to a carbonyl compound, which then undergoes reductive amination.High atom economy, use of alcohols as starting materials.
Continuous Flow SynthesisPerforming the reaction in a continuous reactor system.Enhanced safety, improved process control, easier scalability.

Advanced Applications in Functional Materials Science

The structural features of this compound make it an interesting building block for the creation of functional materials. The benzyloxy group can participate in π-π stacking interactions, while the primary amine provides a reactive handle for polymerization or surface modification.

One emerging application is in the development of novel polymers and coatings . The amine functionality can be used to incorporate this compound as a monomer in the synthesis of polyamides, polyimides, or epoxy resins. The presence of the benzyloxy group within the polymer backbone could influence properties such as thermal stability, solubility, and mechanical strength.

Another area of interest is in the surface modification of materials . The amine group can be grafted onto the surface of various substrates, such as silica, gold, or polymers, to alter their surface properties. mdpi.comresearchgate.net For example, the introduction of the benzyloxy group could be used to tune the hydrophobicity or biocompatibility of a material. Such modified surfaces could find applications in areas like chromatography, sensors, and biomedical implants.

Furthermore, derivatives of this compound could be explored as components of supramolecular assemblies . The interplay of hydrogen bonding from the amine group and aromatic interactions from the benzyloxy moiety could lead to the formation of well-ordered structures like gels, liquid crystals, or nanotubes.

Potential Application AreaDescriptionKey Structural Feature Utilized
Functional PolymersIncorporation as a monomer into polymer chains.Primary amine for polymerization, benzyloxy group for property modulation.
Surface ModificationGrafting onto material surfaces to alter their properties.Primary amine for covalent attachment.
Supramolecular ChemistrySelf-assembly into ordered structures.Hydrogen bonding (amine) and π-π stacking (benzyloxy).
Drug Delivery SystemsFormation of amphiphilic block copolymers for nano/micro-materials.Amphiphilic nature of derivatives. nih.gov

Deepening Biological and Pharmacological Profiling of Derivatives

While the parent compound, this compound, has limited documented biological activity, its derivatives hold significant promise in medicinal chemistry. The benzyloxy motif is a well-established pharmacophore found in a variety of biologically active molecules. nih.gov Future research will focus on a more systematic and in-depth pharmacological screening of novel derivatives.

A key research direction is the synthesis and evaluation of derivatives as enzyme inhibitors . For instance, the benzyloxy group is present in potent inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov A focused library of this compound derivatives could be screened against a panel of enzymes to identify new lead compounds.

Another promising avenue is the exploration of derivatives as antimicrobial or anticancer agents . The lipophilic nature of the benzyloxy group can enhance membrane permeability, a desirable property for many drug candidates. Pharmacological screening of new benzimidazole-morpholine derivatives has identified compounds with potential for treating inflammatory diseases. nih.govnih.gov

The development of neuroprotective agents is also a significant area of interest. Benzyloxy benzamide (B126) derivatives have been investigated as potent neuroprotective agents against ischemic stroke. researchgate.net The this compound scaffold could be used to design new molecules with improved blood-brain barrier penetration and neuroprotective efficacy.

Therapeutic Target/ApplicationRationaleExample of Related Research
Monoamine Oxidase (MAO) InhibitionThe benzyloxy group is a known pharmacophore for MAO inhibitors. nih.govDesign of novel MAO-B inhibitors for neurodegenerative diseases.
Antimicrobial/Anticancer AgentsThe benzyloxy moiety can enhance cellular uptake.Screening of benzimidazole (B57391) derivatives for various biological activities. banglajol.inforesearchgate.net
NeuroprotectionBenzyloxy-containing compounds have shown neuroprotective effects.Development of benzyloxy benzamide derivatives for ischemic stroke. researchgate.net
Cyclooxygenase (COX) InhibitionBenzimidazole-morpholine derivatives have shown inhibitory potential on COX enzymes.Investigation of dual-acting inhibitors for inflammatory diseases. nih.govnih.gov

Development of Structure-Activity Relationship (SAR) Models for Optimized Derivatives

To guide the rational design of more potent and selective derivatives of this compound, the development of robust Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models will be crucial. These computational models can help to identify the key structural features that govern the biological activity of a series of compounds.

3D-QSAR studies , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models based on the three-dimensional structures of the molecules and their biological activities. These models can provide insights into the steric, electrostatic, and hydrophobic requirements for optimal interaction with a biological target.

Molecular docking simulations can be used to predict the binding mode of this compound derivatives within the active site of a target protein. This information can be used to explain observed SAR trends and to design new derivatives with improved binding affinity. For example, docking studies have been used to understand the binding of benzyloxy-containing inhibitors to MAO-B. nih.gov

The integration of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction into the design process will be essential for optimizing the drug-like properties of new derivatives. By identifying potential liabilities early in the discovery process, researchers can focus their synthetic efforts on compounds with a higher probability of success.

Modeling TechniqueApplicationExpected Outcome
3D-QSAR (CoMFA/CoMSIA)To correlate the 3D structural features of derivatives with their biological activity.Predictive models that guide the design of more potent compounds.
Molecular DockingTo predict the binding orientation and affinity of derivatives in a target's active site.Understanding of key molecular interactions and rationalization of SAR.
SAR AnalysisTo identify the relationships between structural modifications and changes in biological activity.Identification of key functional groups and substitution patterns for activity.
In Silico ADMET PredictionTo computationally estimate the pharmacokinetic and toxicological properties of derivatives.Prioritization of compounds with favorable drug-like properties.

Q & A

Basic: What are the standard synthetic routes for 3-(Benzyloxy)propan-1-amine in academic research?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A validated method involves reacting O-benzyl hydroxylamine hydrochloride with alkylating agents (e.g., pivaloyl chloride) in the presence of sodium carbonate as a base. Dichloromethane or acetonitrile is commonly used as a solvent under anhydrous conditions. Post-synthesis purification employs column chromatography or recrystallization to isolate the amine product .

Basic: What safety protocols are critical for handling this compound?

Key safety measures include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact (see H303+H313+H333 codes) .
  • Ventilation: Use fume hoods due to potential mutagenicity (Ames II testing shows mutagenicity comparable to benzyl chloride) .
  • Storage: Store in airtight containers at 2–8°C to prevent decomposition, as DSC data indicate thermal instability above 50°C .

Basic: How is this compound characterized for structural confirmation?

Routine characterization includes:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm benzyloxy and propan-1-amine moieties.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
  • Elemental Analysis: Carbon, hydrogen, and nitrogen (CHN) analysis to validate purity (>95%) .

Advanced: How can researchers resolve discrepancies in thermal stability data during thermal analysis?

Discrepancies often arise from impurities or moisture content. Mitigation strategies include:

  • Differential Scanning Calorimetry (DSC): Monitor decomposition onset temperatures under inert atmospheres.
  • Thermogravimetric Analysis (TGA): Correlate weight loss with thermal events.
  • Sample Pre-treatment: Dry samples rigorously (e.g., over P₂O₅) to eliminate moisture interference .

Advanced: What methods ensure batch-to-batch purity consistency in large-scale synthesis?

  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to quantify impurities.
  • Reference Standards: Compare retention times with certified standards (e.g., USP-grade materials).
  • Process Controls: Optimize reaction stoichiometry and monitor pH to minimize side products .

Advanced: How should mutagenicity risks influence experimental design?

Ames II testing reveals that this compound exhibits low mutagenicity relative to other anomeric amides. However, researchers should:

  • Limit Exposure: Use closed systems for reactions and transfers.
  • Waste Management: Neutralize waste with 10% acetic acid before disposal.
  • Documentation: Maintain logs of handling procedures and exposure incidents .

Advanced: What strategies optimize the compound’s stability in long-term storage?

  • Lyophilization: Freeze-dry the compound under vacuum to prevent hydrolysis.
  • Inert Atmospheres: Store under argon or nitrogen to avoid oxidation.
  • Stability Studies: Conduct accelerated aging tests (40°C/75% RH) to predict shelf life .

Advanced: How can researchers address low yields in benzyloxy-amine coupling reactions?

Low yields often stem from competing side reactions. Solutions include:

  • Catalyst Screening: Test palladium or copper catalysts for improved selectivity.
  • Temperature Control: Maintain reactions at 0–5°C to suppress byproduct formation.
  • Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with THF or toluene .

Advanced: What analytical techniques differentiate this compound from its isomers?

  • Chiral HPLC: Use chiral columns (e.g., Chiralpak IA) to resolve enantiomers.
  • Infrared Spectroscopy (IR): Compare O-H and N-H stretching frequencies (e.g., 3350 cm⁻¹ for primary amines).
  • X-ray Crystallography: Resolve crystal structures to confirm regiochemistry .

Advanced: How do solvent choices impact the compound’s reactivity in downstream applications?

  • Polar Solvents (e.g., DMSO): Enhance nucleophilicity but may promote decomposition.
  • Nonpolar Solvents (e.g., Hexane): Reduce side reactions but limit solubility.
  • Protic Solvents (e.g., MeOH): Avoid due to potential esterification of the benzyloxy group .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Benzyloxy)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(Benzyloxy)propan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.